N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)prop-2-enamide
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Overview
Description
N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)prop-2-enamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxane ring substituted with a benzyl(methyl)amino group and a prop-2-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)prop-2-enamide typically involves multiple steps. One common method starts with the reaction of benzyl chloride with ethanolamine to form N-benzyl-N-methylethanolamine. This intermediate is then reacted with formaldehyde in the presence of formic acid at temperatures between 70-80°C to yield N-benzyl-N-methyl-2-aminoethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a calcium channel blocker.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby modulating various physiological processes. The pathways involved include the inhibition of voltage-gated calcium channels, which play a crucial role in muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methylethanolamine
- N-methyl-N-hydroxyethylbenzylamine
- N-benzyl-N-methyl-2-aminoethanol
Uniqueness
N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)prop-2-enamide stands out due to its unique combination of an oxane ring and a prop-2-enamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
N-[[4-[benzyl(methyl)amino]oxan-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-16(20)18-14-17(9-11-21-12-10-17)19(2)13-15-7-5-4-6-8-15/h3-8H,1,9-14H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKENTTHVVGHURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CCOCC2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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